
6-(2-Chlorophenyl)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(2-Chlorophenyl)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with picolinamide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial production methods for this compound often involve bulk custom synthesis, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
6-(2-Chlorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
6-(2-Chlorophenyl)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various chemical analyses.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmaceutical applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-(2-Chlorophenyl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
6-(2-Chlorophenyl)pyridine-2-carboximidamide: Similar in structure but may have different reactivity and applications.
6-(2-Chlorophenyl)picolinamide: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .
Properties
CAS No. |
115193-75-4 |
|---|---|
Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
6-(2-chlorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10ClN3.ClH/c13-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |
InChI Key |
GZDNVOGJMQSACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


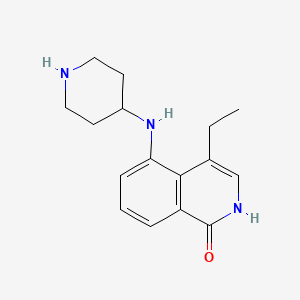
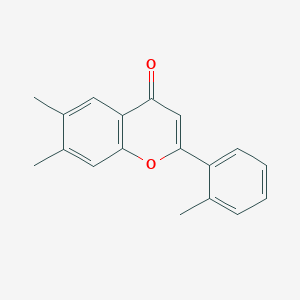
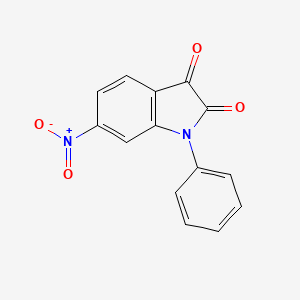
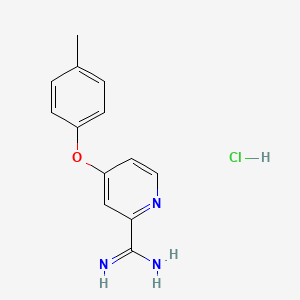
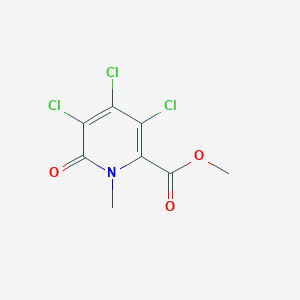
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
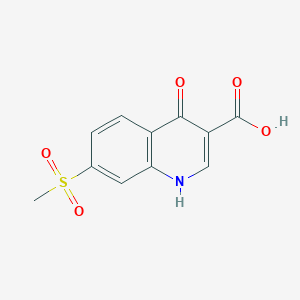
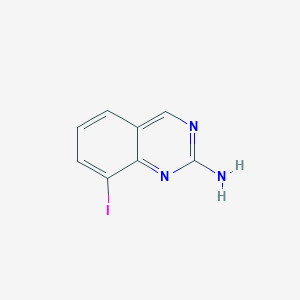
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
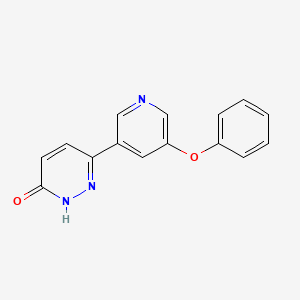
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)
